Cas no 2006287-03-0 (tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate)

tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- (R)-N-Boc-1-fluoro-2-propylamine
- tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate
- (R)-tert-Butyl (1-fluoropropan-2-yl)carbamate
- tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate
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- MDL: MFCD30378923
- Inchi: 1S/C8H16FNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m1/s1
- InChI Key: LCYJCLXHXXANCJ-ZCFIWIBFSA-N
- SMILES: C(OC(C)(C)C)(=O)N[C@H](C)CF
tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC56759-250mg |
tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate |
2006287-03-0 | 95% | 250mg |
£140.00 | 2024-07-19 | |
Enamine | EN300-22150350-2.5g |
tert-butyl N-[(2R)-1-fluoropropan-2-yl]carbamate |
2006287-03-0 | 2.5g |
$894.0 | 2023-09-16 | ||
Enamine | EN300-22150350-0.1g |
tert-butyl N-[(2R)-1-fluoropropan-2-yl]carbamate |
2006287-03-0 | 0.1g |
$402.0 | 2023-09-16 | ||
Enamine | EN300-22150350-0.25g |
tert-butyl N-[(2R)-1-fluoropropan-2-yl]carbamate |
2006287-03-0 | 0.25g |
$420.0 | 2023-09-16 | ||
abcr | AB532100-1g |
tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate; . |
2006287-03-0 | 1g |
€786.00 | 2025-02-21 | ||
abcr | AB532100-1 g |
tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate; . |
2006287-03-0 | 1g |
€787.60 | 2023-03-30 | ||
abcr | AB532100-250 mg |
tert-Butyl (R)-(1-fluoropropan-2-yl)carbamate; . |
2006287-03-0 | 250MG |
€289.20 | 2023-03-30 | ||
Enamine | EN300-22150350-1.0g |
tert-butyl N-[(2R)-1-fluoropropan-2-yl]carbamate |
2006287-03-0 | 1g |
$2019.0 | 2023-05-25 | ||
eNovation Chemicals LLC | D776537-1g |
(R)-N-Boc-1-fluoro-2-propylamine |
2006287-03-0 | 95% | 1g |
$650 | 2024-07-20 | |
Enamine | EN300-22150350-0.05g |
tert-butyl N-[(2R)-1-fluoropropan-2-yl]carbamate |
2006287-03-0 | 0.05g |
$383.0 | 2023-09-16 |
tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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4. Book reviews
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
Additional information on tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate
Recent Advances in the Synthesis and Applications of tert-Butyl N-(2R)-1-Fluoropropan-2-ylcarbamate (CAS: 2006287-03-0)
The compound tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate (CAS: 2006287-03-0) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a chiral building block and intermediate in the synthesis of bioactive molecules. Recent studies have focused on optimizing its synthetic routes, exploring its utility in drug discovery, and investigating its potential as a fluorinated analog in peptide and small-molecule therapeutics. This research brief consolidates the latest findings and developments related to this compound.
Recent synthetic methodologies for tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate have emphasized enantioselective approaches to ensure high optical purity, which is critical for its applications in pharmaceuticals. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient asymmetric synthesis route using chiral auxiliaries, achieving >99% enantiomeric excess (ee). The fluorination step, a key challenge in the synthesis, was optimized using mild fluorinating agents to minimize side reactions and improve yield. These advancements are pivotal for scaling up production while maintaining cost-effectiveness.
In drug discovery, this compound has been employed as a precursor for fluorinated analogs of amino acids and peptides. A 2024 study in Bioorganic & Medicinal Chemistry Letters highlighted its incorporation into fluorinated peptidomimetics, which exhibited enhanced metabolic stability and improved binding affinity to target proteins. The presence of the fluorine atom was shown to modulate the pharmacokinetic properties, such as membrane permeability and half-life, making it a valuable tool for designing next-generation therapeutics.
Furthermore, tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate has been explored in the development of protease inhibitors and kinase modulators. Research published in ACS Medicinal Chemistry Letters (2024) revealed its role in the synthesis of fluorinated inhibitors targeting SARS-CoV-2 main protease (Mpro), where the fluorine substitution contributed to stronger hydrogen bonding interactions with the active site residues. This finding underscores the compound's potential in addressing emerging infectious diseases.
Beyond its pharmaceutical applications, this compound has also been investigated in material science. A recent report in Advanced Synthesis & Catalysis (2024) described its use as a fluorinated linker in the construction of supramolecular assemblies, leveraging the unique electronic properties of fluorine to tune material stability and functionality. Such interdisciplinary applications highlight its broad utility across chemical and biological sciences.
In conclusion, tert-butyl N-(2R)-1-fluoropropan-2-ylcarbamate (CAS: 2006287-03-0) continues to be a molecule of interest due to its synthetic accessibility and multifunctional role in medicinal chemistry and beyond. Future research directions may include exploring its applications in radiopharmaceuticals and further optimizing its synthetic protocols for industrial-scale production. The ongoing studies reinforce its importance as a key intermediate in the development of fluorinated bioactive compounds.
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